L-Iditol hexaacetate
Overview
Description
L-Iditol hexaacetate is a chemical compound with the molecular formula C18H26O12 and a molecular weight of 434.39 g/mol . It is a derivative of L-iditol, where all six hydroxyl groups are acetylated. This compound is primarily used in proteomics research and has applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Iditol hexaacetate can be synthesized through the acetylation of L-iditol. The process involves reacting L-iditol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: L-Iditol hexaacetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed to yield L-iditol and acetic acid.
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to L-iditol.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acid/base solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: L-iditol and acetic acid.
Oxidation: Aldehydes or carboxylic acids.
Reduction: L-iditol.
Scientific Research Applications
L-Iditol hexaacetate is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in organic synthesis and is used in the preparation of various derivatives.
Biology: It is used in studies related to carbohydrate metabolism and enzyme interactions.
Medicine: Research involving this compound includes its potential role in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of L-iditol hexaacetate involves its interaction with specific enzymes and biochemical pathways. The acetyl groups can be hydrolyzed, releasing L-iditol, which then participates in various metabolic processes. The compound’s effects are mediated through its ability to modify enzyme activity and influence metabolic pathways .
Comparison with Similar Compounds
L-Iditol: The parent compound of L-iditol hexaacetate.
D-Glucitol hexaacetate: A similar compound with a different stereochemistry.
Penta-O-acetyl-D-glucitol: Another acetylated sugar derivative
Uniqueness: this compound is unique due to its specific stereochemistry and the complete acetylation of all hydroxyl groups. This makes it particularly useful in studies involving stereospecific interactions and enzymatic processes .
Properties
IUPAC Name |
[(2S,3R,4R,5S)-2,3,4,5,6-pentaacetyloxyhexyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O12/c1-9(19)25-7-15(27-11(3)21)17(29-13(5)23)18(30-14(6)24)16(28-12(4)22)8-26-10(2)20/h15-18H,7-8H2,1-6H3/t15-,16-,17+,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVBTKVPPOFGAT-WNRNVDISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]([C@H]([C@@H]([C@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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